
but-1-en-3-yne;copper(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-1-en-3-yne can be achieved through various methods. One common approach involves the coupling of acetylene with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently .
Industrial Production Methods
In an industrial setting, but-1-en-3-yne can be produced through the partial hydrogenation of acetylene. This process involves the use of a palladium catalyst supported on an inert material such as alumina. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of but-1-en-3-yne .
Analyse Chemischer Reaktionen
Types of Reactions
But-1-en-3-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds. Some of the common types of reactions include:
Oxidation: But-1-en-3-yne can be oxidized to form various oxygenated products.
Reduction: The compound can be reduced to form butenes or butanes.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include but-1-en-3-yne oxide and other oxygenated derivatives.
Reduction: Products include butenes and butanes.
Substitution: Products include halogenated derivatives of but-1-en-3-yne.
Wissenschaftliche Forschungsanwendungen
But-1-en-3-yne;copper(1+) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism by which but-1-en-3-yne;copper(1+) exerts its effects involves the interaction of the copper(1+) ion with the double and triple bonds of the enyne. This interaction can facilitate various chemical transformations, such as the formation of new carbon-carbon bonds. The copper(1+) ion acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-1-en-3-yne: The parent compound without the copper(1+) ion.
But-2-en-1-yne: An isomer of but-1-en-3-yne with different placement of the double and triple bonds.
Copper(1+) acetylide: A compound where the copper(1+) ion is bonded to an acetylide group.
Uniqueness
But-1-en-3-yne;copper(1+) is unique due to the presence of both the enyne and the copper(1+) ionThe copper(1+) ion enhances the reactivity of the enyne, making it a valuable compound in various chemical transformations .
Eigenschaften
CAS-Nummer |
5256-77-9 |
|---|---|
Molekularformel |
C4H3Cu |
Molekulargewicht |
114.61 g/mol |
IUPAC-Name |
but-1-en-3-yne;copper(1+) |
InChI |
InChI=1S/C4H3.Cu/c1-3-4-2;/h3H,1H2;/q-1;+1 |
InChI-Schlüssel |
NBOZCPAHGWAIQH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC#[C-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


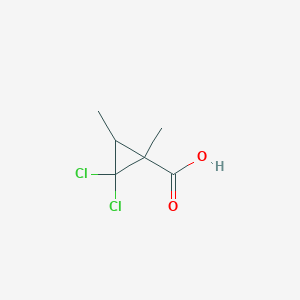

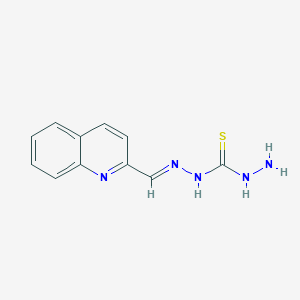
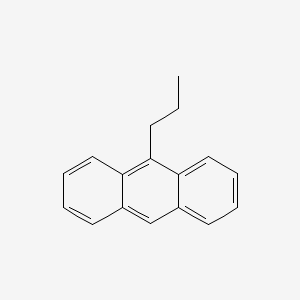
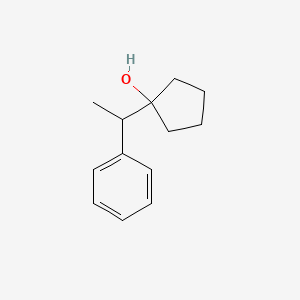
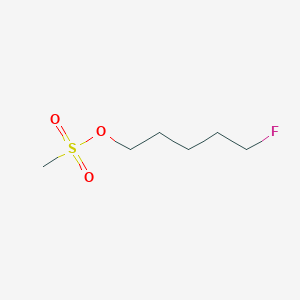

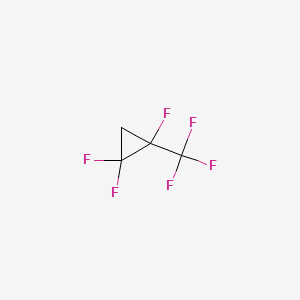

![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)
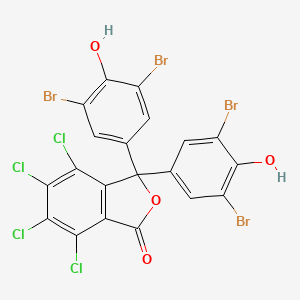
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
